molecular formula C20H25N3O B2579090 N-(3,4-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide CAS No. 882749-07-7

N-(3,4-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide

Cat. No. B2579090
CAS RN: 882749-07-7
M. Wt: 323.44
InChI Key: LCPBMXLFRBJZPA-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide, commonly known as DMPPA, is a chemical compound with potential applications in scientific research. DMPPA belongs to the class of piperazine derivatives and has been extensively studied due to its ability to interact with various biological targets.

Scientific Research Applications

Analgesic and Anti-inflammatory Applications

  • A study designed and synthesized a new compound, 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide, which exhibited noticeable DPPH radical scavenging activity, analgesic, and anti-inflammatory activities in comparison with the standard (Nayak et al., 2014).

Neuropharmacological Applications

  • Effects of N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide (DM-9384) on learning and memory were studied in rats. DM-9384 showed an ability to enhance cognitive functions in electroconvulsive shock- or scopolamine-induced amnesia and in active avoidance tasks, suggesting its potential for enhancing cognitive functions (Sakurai et al., 1989).

Anticonvulsant Activity

  • Twenty-two new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives were synthesized and evaluated for their anticonvulsant activity. Some derivatives showed activity in the maximal electroshock (MES) seizures and the 6-Hz screen, indicating their potential as anticonvulsant agents (Kamiński et al., 2015).

Synthesis and Chemical Properties

  • The structural aspects of N-cyclohexyl-2-(quinolin-8-yloxy) acetamide and N-(2,6-dimethylphenyl)-2-(quinolin-8-yloxy) acetamide were studied, revealing their ability to form gels or crystalline solids with mineral acids, indicating the importance of structural arrangement in their chemical behavior and potential applications (Karmakar et al., 2007).

properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c1-16-8-9-18(14-17(16)2)21-20(24)15-22-10-12-23(13-11-22)19-6-4-3-5-7-19/h3-9,14H,10-13,15H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPBMXLFRBJZPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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